Cas no 41270-69-3 (6-Phenylpyrazin-2-amine)

6-Phenylpyrazin-2-amine is a heterocyclic organic compound featuring a pyrazine core substituted with a phenyl group at the 6-position and an amine group at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its aromatic and nitrogen-rich framework enhances binding affinity in medicinal chemistry applications, particularly in the development of kinase inhibitors and other bioactive molecules. The compound exhibits good stability under standard conditions and offers versatility in further functionalization. Its well-defined reactivity profile makes it a preferred choice for researchers seeking to explore novel heterocyclic scaffolds in drug discovery and material science.
6-Phenylpyrazin-2-amine structure
6-Phenylpyrazin-2-amine structure
Product name:6-Phenylpyrazin-2-amine
CAS No:41270-69-3
MF:C10H9N3
MW:171.19856
MDL:MFCD10697807
CID:1035235
PubChem ID:12453550

6-Phenylpyrazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-Phenylpyrazin-2-amine
    • 1-AMINO-6-PHENYLPYRAZINE
    • 2-Amino-6-phenyl-pyrazin
    • 2-AMINO-6-PHENYLPYRAZINE
    • 6-Phenyl-pyrazin-2-ylamin
    • 6-phenyl-pyrazin-2-ylamine
    • AB60545
    • CS-0187908
    • 41270-69-3
    • J-518989
    • AS-36481
    • A905509
    • DTXSID60498904
    • EN300-23913309
    • SCHEMBL2032999
    • Z1198277985
    • MFCD10697807
    • AKOS006305571
    • MDL: MFCD10697807
    • Inchi: InChI=1S/C10H11N3/c11-13-7-6-12-8-10(13)9-4-2-1-3-5-9/h1-8,10H,11H2
    • InChI Key: WKZJYRJQDFVCOS-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2C=NC=CN2N

Computed Properties

  • Exact Mass: 171.08000
  • Monoisotopic Mass: 171.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • PSA: 51.80000
  • LogP: 2.30700

6-Phenylpyrazin-2-amine Security Information

6-Phenylpyrazin-2-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Phenylpyrazin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB479993-250 mg
1-Amino-6-phenylpyrazine; .
41270-69-3
250mg
€494.40 2023-06-15
abcr
AB479993-1 g
1-Amino-6-phenylpyrazine; .
41270-69-3
1g
€1155.40 2023-06-15
Enamine
EN300-23913309-0.1g
6-phenylpyrazin-2-amine
41270-69-3 95.0%
0.1g
$105.0 2025-03-21
Enamine
EN300-23913309-5.0g
6-phenylpyrazin-2-amine
41270-69-3 95.0%
5.0g
$1235.0 2025-03-21
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD167955-100mg
6-Phenylpyrazin-2-amine
41270-69-3 97%
100mg
¥245.0 2024-04-18
eNovation Chemicals LLC
K48750-500mg
6-phenylpyrazin-2-amine
41270-69-3 95%
500mg
$570 2024-05-25
Enamine
EN300-23913309-0.05g
6-phenylpyrazin-2-amine
41270-69-3 95.0%
0.05g
$70.0 2025-03-21
Enamine
EN300-23913309-1g
6-phenylpyrazin-2-amine
41270-69-3 95%
1g
$656.0 2023-09-15
abcr
AB479993-250mg
1-Amino-6-phenylpyrazine; .
41270-69-3
250mg
€159.70 2025-02-13
abcr
AB479993-1g
1-Amino-6-phenylpyrazine; .
41270-69-3
1g
€527.40 2025-02-13

Additional information on 6-Phenylpyrazin-2-amine

6-Phenylpyrazin-2-amine: A Comprehensive Overview

6-Phenylpyrazin-2-amine, also known by its CAS number 41270-69-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazine derivatives, which have been extensively studied due to their unique electronic properties and potential applications in drug design. The molecule consists of a pyrazine ring substituted with a phenyl group at the 6-position and an amino group at the 2-position, giving it the IUPAC name 6-(phenyl)pyrazin-2-amine.

The synthesis of 6-Phenylpyrazin-2-amine has been explored through various methodologies, including condensation reactions and coupling reactions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, researchers have utilized transition metal catalysts to facilitate the coupling of aromatic rings with pyrazine derivatives, achieving high yields and purity levels.

One of the most promising applications of 6-(phenyl)pyrazin-2-amine lies in its potential as a building block for drug discovery. Pyrazine derivatives are known for their ability to modulate enzyme activity and interact with biological targets, making them valuable in the development of new therapeutic agents. Recent studies have demonstrated that 6-(phenyl)pyrazin-2-amines can act as inhibitors of kinase enzymes, which are critical in cellular signaling pathways associated with cancer and inflammatory diseases.

In addition to its pharmacological applications, 6-(phenyl)pyrazin-2-amines have also found utility in materials science. The compound's rigid structure and conjugated system make it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Researchers have reported that incorporating 6-(phenyl)pyrazin-2-amines into polymer blends can enhance charge transport properties, paving the way for next-generation electronic devices.

From a structural standpoint, 6-(phenyl)pyrazin-2-amines exhibit interesting photophysical properties. The presence of the phenyl group at the 6-position introduces steric hindrance, which can influence the compound's absorption spectrum and fluorescence behavior. Recent spectroscopic studies have revealed that these properties can be tuned by modifying substituents on the pyrazine ring, offering flexibility in designing molecules for specific applications.

The toxicity profile of 6-(phenyl)pyrazin-2-amines has also been a subject of recent research. In vitro assays have shown that while the compound exhibits moderate cytotoxicity against certain cancer cell lines, it demonstrates lower toxicity towards normal cells, suggesting a potential therapeutic window. However, further studies are required to fully understand its safety profile and mechanisms of action.

In conclusion, 6-(phenyl)pyrazin-2-amines (CAS No: 41270-69-) represent a versatile class of compounds with diverse applications across multiple disciplines. From drug discovery to materials science, their unique chemical properties continue to drive innovative research. As advancements in synthetic methods and characterization techniques unfold, it is anticipated that 6-(phenyl)pyrazin-2-amines will play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:41270-69-3)6-Phenylpyrazin-2-amine
A905509
Purity:99%
Quantity:1g
Price ($):273.0